Moracin A (CAS 67259-17-0) is a well-characterized 2-arylbenzofuran phytoalexin predominantly isolated from Morus alba (mulberry). With a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol, it features a 5-(4,6-dimethoxy-1-benzofuran-2-yl)benzene-1,3-diol core [1]. In industrial and pharmacological procurement, Moracin A is primarily sourced as a high-purity analytical reference standard for the quality control of Cortex Mori extracts and as a structural baseline for structure-activity relationship (SAR) studies. Unlike highly prenylated or glycosylated moracin derivatives that are pursued as active pharmaceutical ingredients, Moracin A's value lies in its stability, distinct chromatographic signature, and utility as a comparative baseline in enzymatic assays [2].
Substituting Moracin A with generic benzofurans, crude Morus extracts, or closely related analogs like Moracin M or Moracin C compromises both analytical precision and assay validity. In quality control workflows, Moracin A possesses a specific dimethoxy substitution pattern that yields a distinct retention time and mass fragmentation profile, preventing co-elution issues common with unpurified extract mixtures [1]. In pharmacological screening, replacing Moracin A with a more potent derivative (such as Cathafuran C) eliminates the necessary low-activity structural baseline required to accurately map 3D-QSAR models [2]. Consequently, procuring exact, high-purity Moracin A is mandatory for laboratories establishing rigorous calibration curves or validating the functional group contributions of more complex 2-arylbenzofuran derivatives.
In comparative enzymatic assays, Moracin A demonstrates a specific low-affinity interaction with Butyrylcholinesterase (BChE), yielding an IC50 of 45.5 μM. This is significantly weaker than the highly potent analog Cathafuran C (IC50 = 1.7 μM) and the positive control Galantamine (IC50 = 35.3 μM) [1].
| Evidence Dimension | Enzymatic inhibitory potency (BChE IC50) |
| Target Compound Data | Moracin A IC50 = 45.5 μM |
| Comparator Or Baseline | Cathafuran C (IC50 = 1.7 μM) and Galantamine (IC50 = 35.3 μM) |
| Quantified Difference | Moracin A is ~26-fold less potent than Cathafuran C and 1.3-fold less potent than Galantamine. |
| Conditions | In vitro BChE competitive inhibition assay |
Procuring Moracin A provides an ideal low-activity structural control for validating the sensitivity and dynamic range of benzofuran-targeted cholinesterase screening panels.
For standardization of Morus alba extracts, Moracin A (C16H14O5, MW 286.28) provides a highly specific analytical marker due to its dimethoxy-substituted core. When compared to the closely related and frequently co-occurring Moracin M (C14H10O4, MW 242.27), Moracin A's structural divergence guarantees distinct polarity and mass characteristics [1].
| Evidence Dimension | Molecular mass and substitution pattern for LC-MS differentiation |
| Target Compound Data | Moracin A: MW 286.28, dimethoxy-substituted |
| Comparator Or Baseline | Moracin M: MW 242.27, lacking dimethoxy groups |
| Quantified Difference | A mass difference of ~44 Da and distinct polarity profiles ensure complete baseline resolution in reverse-phase HPLC. |
| Conditions | Standard LC-MS/HPLC profiling of Cortex Mori extracts |
Ensures accurate quantification and standardization of commercial botanical extracts without peak overlap, making it an indispensable procurement item for QC labs.
In the development of cyclooxygenase-2 (COX-2) inhibitors, Moracin A is utilized as a foundational 2-arylbenzofuran scaffold. Compared to highly substituted derivatives that exhibit sub-micromolar COX-2 inhibition, Moracin A provides the essential baseline binding energy data required to map 3D-QSAR models accurately [1].
| Evidence Dimension | Structure-Activity Relationship (SAR) baseline fit |
| Target Compound Data | Moracin A: Foundational scaffold with baseline COX-2 interaction |
| Comparator Or Baseline | Prenylated moracins: Sub-micromolar COX-2 inhibition |
| Quantified Difference | Provides the zero-point functional group reference required to calculate the binding energy contributions of prenyl or geranyl additions. |
| Conditions | 3D-QSAR modeling and molecular dynamics simulations of COX-2 inhibitor binding pockets |
Essential for computational and synthetic chemistry workflows that require a verified, simple parent scaffold to design next-generation anti-inflammatory drugs.
Driven by its distinct chromatographic resolvability and specific mass fragmentation profile, Moracin A is highly recommended for procurement by analytical laboratories standardizing Morus alba (Cortex Mori) extracts. Its specific mass prevents co-elution with other moracins like Moracin M, ensuring regulatory compliance and batch-to-batch reproducibility in nutraceutical manufacturing [1].
Because Moracin A provides a foundational 2-arylbenzofuran scaffold without complex prenylation, it is the ideal starting material or computational baseline for 3D-QSAR modeling. Medicinal chemistry teams procuring this compound use it to quantify the exact binding energy contributions of functional groups added to next-generation COX-2 or sEH inhibitors [2].
Leveraging its quantified weak BChE inhibitory activity (IC50 = 45.5 μM), Moracin A is perfectly suited as a structurally related negative control or low-activity baseline in cholinesterase assay panels. This allows researchers to validate assay sensitivity and confirm the specific potency of lead candidates like Cathafuran C without introducing structurally unrelated compounds into the assay environment [3].